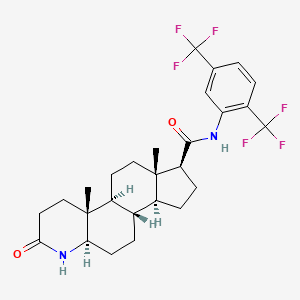
Indoxacarb Impurity 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
1. Insecticide Resistance and Metabolism
- Resistance Development : Indoxacarb has been studied for its resistance development in insects like house flies. A study found a significant resistance in a New York indoxacarb-resistant strain, suggesting the involvement of P450 monooxygenases in indoxacarb resistance (Shono, Zhang, & Scott, 2004).
- Bioactivation in Insects : Research on lepidopteran larvae showed rapid metabolism of indoxacarb to its more toxic metabolite, DCJW, a process crucial for the insecticide's effectiveness (Wing et al., 2000).
- Effects on Mammalian Neurons : Studies on rat dorsal root ganglion neurons revealed that indoxacarb and its metabolite DCJW can block sodium channels in a voltage-dependent manner, suggesting potential neurotoxic implications (Zhao, Ikeda, Yeh, & Narahashi, 2003).
2. Environmental and Aquatic Impact
- Impact on Aquatic Species : Research indicates indoxacarb has detrimental effects on common carp health and welfare, affecting plasma biochemical characteristics and liver histopathology (Ghelichpour et al., 2017).
- Enantioselective Bioaccumulation : A study on zebrafish model demonstrated enantioselective bioaccumulation of indoxacarb, with the (−)‐R‐indoxacarb accumulating preferentially (Li, Liang, & Qiu, 2020).
3. Monitoring and Detection
- Susceptibility Monitoring : Implementation of a two-tiered indoxacarb susceptibility monitoring program in German cockroach populations was conducted to evaluate field and susceptible laboratory strains (Gondhalekar, Scherer, Saran, & Scharf, 2013).
- Resistance Mutation Detection : Identification and detection of indoxacarb resistance mutations in the tomato leafminer, Tuta absoluta, were conducted, offering insights into resistance management strategies (Roditakis et al., 2017).
4. Novel Detection Methods
- Development of Nanosensor : A study introduced an eco-friendly fluorescence nanosensor for the rapid detection of indoxacarb in environmental and biological samples, utilizing molecularly imprinted polymer on silica-carbon quantum dots (Shirani, Rezaei, Ensafi, & Ramezani, 2020).
Mechanism of Action
Target of Action
Indoxacarb, the parent compound of Indoxacarb Impurity 3, is primarily targeted towards neuronal sodium channels . These channels play a crucial role in the transmission of nerve impulses in many organisms, including pests that Indoxacarb is designed to control .
Mode of Action
Indoxacarb interacts with its targets by blocking neuronal sodium channels . This blockage disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission. As a result, the affected pests become paralyzed and eventually die .
Biochemical Pathways
It’s known that the parent compound, indoxacarb, affects theneurological pathway by blocking sodium channels . This blockage disrupts the normal functioning of the nervous system, leading to paralysis and death of the pest .
Pharmacokinetics
Studies on indoxacarb show that it isslowly absorbed in the body at low doses . At higher doses, absorption is saturated . The compound is also fairly lipophilic, with a log Kow of 4.65, which could influence its distribution within the body .
Result of Action
The primary result of Indoxacarb’s action is the paralysis and subsequent death of the pests it targets . This is due to the disruption of normal nerve impulse transmission caused by the blockage of sodium channels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, Indoxacarb, the parent compound, has been shown to degrade well in soil under aerobic conditions . Therefore, the presence of oxygen and microorganisms in the soil could potentially affect the stability and efficacy of this compound. Additionally, the compound’s lipophilicity could influence its behavior in different environmental contexts .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Indoxacarb Impurity 3 involves the conversion of 4-bromo-2-nitroaniline to 4-bromo-2-aminophenol, followed by the reaction with 2-chloro-5-nitrobenzaldehyde to form the final product.", "Starting Materials": [ "4-bromo-2-nitroaniline", "2-chloro-5-nitrobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-nitroaniline with sodium borohydride in ethanol to form 4-bromo-2-aminophenol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the amine group", "Step 3: Extraction of the protonated amine with ethyl acetate", "Step 4: Neutralization of the aqueous layer with sodium hydroxide to form the free amine", "Step 5: Reaction of the free amine with 2-chloro-5-nitrobenzaldehyde in ethanol to form Indoxacarb Impurity 3", "Step 6: Isolation of the product by filtration and purification by recrystallization" ] } | |
CAS No. |
133001-07-7 |
Molecular Formula |
C17H13ClFN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-10-20-21-11-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 |
InChI Key |
QLCIKPCPKZMIAU-IAGOWNOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NN=C3)C4=CC=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NN=C3)C4=CC=C(C=C4)F)Cl |
Appearance |
solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)


